7-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with a 4-fluorophenyl group, a 5-chloro-2-methoxybenzyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactionsThe 5-chloro-2-methoxybenzyl group is then attached via a nucleophilic substitution reaction, and finally, the piperazine ring is introduced through a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
7-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl {4-[2-(5-chloro-2-methoxybenzoyl)amino]ethyl}phenylsulfonylcarbamate .
- 4-Chloro-2-methoxybenzyl alcohol .
- Triazole-pyrimidine hybrid compounds .
Uniqueness
The presence of the pyrazolo[1,5-a]pyrimidine core, along with the 4-fluorophenyl and 5-chloro-2-methoxybenzyl groups, makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
7-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClFN5O/c1-17-14-24(33-26(29-17)25(18(2)30-33)19-4-7-22(28)8-5-19)32-12-10-31(11-13-32)16-20-15-21(27)6-9-23(20)34-3/h4-9,14-15H,10-13,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFDQCZRYIKGRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=C(C=CC(=C4)Cl)OC)C)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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